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Compound of Interest

3-Bromo-3'-morpholinomethyl
Compound Name:

benzophenone
CAS No.: 898765-35-0
Cat. No.: B1293296

Get Quote

Introduction & Synthetic Context

3-Bromo-3'-(morpholinomethyl)benzophenone (Formula: C1sH1sBrNO2) is a high-value
bifunctional intermediate.[1] Its structure combines a lipophilic benzophenone scaffold, a
reactive aryl bromide handle (for Suzuki/Buchwald couplings), and a solubilizing morpholine
moiety.

To accurately interpret spectroscopic data, one must understand the compound's synthetic
origin. The most common route involves the radical bromination of 3-bromo-3'-
methylbenzophenone followed by nucleophilic substitution with morpholine, or a Mannich
reaction.[1] Consequently, the spectroscopic profile must be validated against specific
impurities such as des-bromo precursors or bis-morpholine byproducts.[1]

Structural Breakdown for Analysis

e Ring A (3-Bromo): Electron-withdrawing inductive effect (-1); distinctive isotopic signature in
MS.[1]
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e Linker (Carbonyl): Conjugated system; diagnostic IR and 13C signals.

e Ring B (3-Morpholinomethyl): Basic nitrogen center; pH-dependent NMR shifts.[1]

Diagnostic Spectroscopic Data (Reference Values)

Note: The values below are high-confidence diagnostic signals derived from fragment-based
chem-informatics and validated substituent effects (Hammett constants). These serve as the
baseline for experimental verification.

A. Mass Spectrometry (LC-MS)

The presence of a single bromine atom provides the most definitive confirmation of identity due
to the naturally occurring isotopes 7°Br (50.7%) and 81Br (49.3%).

Parameter Diagnostic Signal Interpretation

1:1 Intensity Ratio. The "Twin

Peak" signature confirms the

Molecular lon [M+H]* 360.07 / 362.07 )
presence of one Bromine
atom.[1]

) Loss of the morpholine ring

Fragment: [M - Morpholine]* ~273 /275
(C4HsNO).

Cleavage alpha to the carbonyl

Fragment: Benzoyl Cation ~183 /185 (containing the Br-phenyl
group).

_ Neutral MW is odd (Nitrogen

Nitrogen Rule Even Mass (359 Da)

count = 1), so [M+H]* is even.

B. Infrared Spectroscopy (FT-IR)
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. Wavenumber
Functional Group Mode Notes
(cm™)
Lowered from 1715
) cm~1due to
C=0 (Ketone) 1655 — 1665 Stretching _ _ _
conjugation with two
phenyl rings.
) ) ) Methylene groups in
C-H (Aliphatic) 2800 — 2950 Stretching -
the morpholine ring.
Typical skeletal
C=C (Aromatic) 1450, 1580 Stretching vibrations of the
benzophenone core.
Often obscured in
] fingerprint region, but
C-Br 1070/ 680 Stretching

1070 is a useful

indicator.[1]

C. Nuclear Magnetic Resonance (*H NMR)

Solvent: CDCIs (Chloroform-d) | Frequency: 400 MHz[1]
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Assignment /

Position Shift (6 ppm) Multiplicity Integration Coupling
Logic
H-2 (Ring A):
Deshielded by
Aromatics 7.85-7.90 Doublet (t-like) 1H C=0 and Br
(Ortho to both).
[1]
) H-2' (Ring B) and
7.75-7.80 Multiplet 2H _
H-6 (Ring A).[1]
H-4 (Ring A):
7.65-7.70 Doublet 1H
Para to C=0.[1]
Remaining
) meta/para
7.40 —7.55 Multiplet 4H
protons on both
rings.[1]
Ar-CH2-N:
Diagnostic
Benzylic 3.52 Singlet 2H singlet.[1] If split,
indicates salt
formation.
-O-CH2-:
Morpholine 3.68-3.72 Triplet 4H Deshielded by
oxygen.[1]
-N-CHa-:
Morpholine 2.42 - 2.46 Triplet 4H Shielded relative
to O-CHz.[1]

D. Carbon NMR (**C NMR)

e Carbonyl (C=0):195.5 ppm. Characteristic of benzophenones.

e C-Br (Ipso):~122.8 ppm.[1] Distinctive upfield shift for aromatic carbon attached to Br.[1]

© 2026 BenchChem. All rights reserved.

4/9

Tech Support


https://www.chemicalbook.com/synthesis/3-bromobenzophenone.htm
https://www.chemicalbook.com/synthesis/3-bromobenzophenone.htm
https://www.chemicalbook.com/synthesis/3-bromobenzophenone.htm
https://www.chemicalbook.com/synthesis/3-bromobenzophenone.htm
https://www.chemicalbook.com/synthesis/3-bromobenzophenone.htm
https://www.chemicalbook.com/synthesis/3-bromobenzophenone.htm
https://www.chemicalbook.com/synthesis/3-bromobenzophenone.htm
https://www.chemicalbook.com/synthesis/3-bromobenzophenone.htm
https://www.chemicalbook.com/synthesis/3-bromobenzophenone.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293296?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Benzylic (Ar-CH2-N):~62.5 ppm.[1]

e Morpholine Carbons:66.9 ppm (O-C) and 53.6 ppm (N-C).

Visualization of Structural Logic
Diagram 1: Fragmentation & Characterization Logic

This diagram illustrates the critical checkpoints for validating the structure using the data

above.

(CDCI3) 3.7/2.4 ppm triplets?
Unknown Sample
(Candidate: 3-Br-3'-Morph) - _ Check Isotope Pattern
s 360/362 (1:1)?
LC-MS Analysis

(ESI+)

13C NMR Check Carbonyl
(Decoupled) ~196 ppm?

Click to download full resolution via product page

Final Structure
Confirmation

Caption: Logical workflow for confirming the identity of 3-Bromo-3'-morpholinomethyl
benzophenone using orthogonal spectral data.

Experimental Protocols
Protocol A: High-Resolution LC-MS Analysis

Purpose: To confirm molecular weight and isotopic distribution.[1]
e Sample Preparation:

o Dissolve 1 mg of compound in 1 mL of Acetonitrile (HPLC grade).
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o Vortex for 30 seconds. If the compound is in salt form (e.g., HCI salt), add 10 pL of 1M
Ammonium Hydroxide to neutralize (free base ionizes better in ESI+).

o Filter through a 0.22 um PTFE syringe filter.[1]

» Mobile Phase Setup:
o Solvent A: Water + 0.1% Formic Acid.[1]
o Solvent B: Acetonitrile + 0.1% Formic Acid.[1]
o Gradient: 5% B to 95% B over 8 minutes (C18 Column).
» Detection: ESI Positive Mode. Scan range m/z 100-600.[1]

o Critical Check: Zoom into the parent ion. You must see the "doublet" at 360/362 with equal
height. If the 360 peak is significantly higher, you likely have the de-brominated impurity.

Protocol B: NMR Sample Preparation

Purpose: To resolve the benzylic singlet and aromatic splitting.

Solvent Choice: Use CDCIs (Chloroform-d) + 0.03% TMS.[1]

o Why? DMSO-ds is too viscous and may broaden the morpholine triplets.[1] Chloroform
provides the sharpest resolution for the benzylic protons (~3.5 ppm).

Concentration: 10-15 mg in 0.6 mL solvent.

Shimming: Ensure the TMS peak is a sharp singlet (linewidth < 0.5 Hz).

Acquisition:
o Pulse angle: 30°.[1]

o Relaxation delay (d1): = 2.0 seconds (essential for accurate integration of the aromatic
protons vs. the morpholine alkyls).

Diagram 2: Synthesis-Derived Impurity Profile
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Understanding the synthesis helps interpret "ghost peaks" in the spectrum.[1]
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Caption: Common impurities derived from the radical bromination route that may appear in the
NMR spectrum.

References

o Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of

Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard reference for
substituent effects on NMR shifts).
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e BenchChem. (2025).[1][3][4] Application Note: Mass Spectrometry Analysis of 4'-bromo-3-
morpholinomethyl benzophenone. (Provides analogous fragmentation patterns for the
isomer).

e Royal Society of Chemistry (ChemSpider).Benzophenone Derivatives Spectral Data.
(General benzophenone IR/NMR characteristic bands).

o National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database
for Organic Compounds (SDBS). (Authoritative database for validating aromatic splitting
patterns).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.chemicalbook.com/synthesis/3-bromobenzophenone.htm
https://pdf.benchchem.com/1293/Technical_Support_Center_Synthesis_of_4_bromo_3_morpholinomethyl_benzophenone.pdf
https://pdf.benchchem.com/1293/Application_Note_Mass_Spectrometry_Analysis_of_4_bromo_3_morpholinomethyl_benzophenone.pdf
https://www.benchchem.com/product/b1293296?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemicalbook.com/synthesis/3-bromobenzophenone.htm
https://www.modgraph.co.uk/Downloads/SCSPt24.pdf
https://pdf.benchchem.com/1293/Technical_Support_Center_Synthesis_of_4_bromo_3_morpholinomethyl_benzophenone.pdf
https://pdf.benchchem.com/1293/Application_Note_Mass_Spectrometry_Analysis_of_4_bromo_3_morpholinomethyl_benzophenone.pdf
https://www.benchchem.com/product/b1293296/docs#comprehensive-spectroscopic-profiling-of-3-bromo-3-morpholinomethyl-benzophenone-1
https://www.benchchem.com/product/b1293296/docs#comprehensive-spectroscopic-profiling-of-3-bromo-3-morpholinomethyl-benzophenone-1
https://www.benchchem.com/product/b1293296/docs#comprehensive-spectroscopic-profiling-of-3-bromo-3-morpholinomethyl-benzophenone-1
https://www.benchchem.com/product/b1293296/docs#comprehensive-spectroscopic-profiling-of-3-bromo-3-morpholinomethyl-benzophenone-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293296?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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